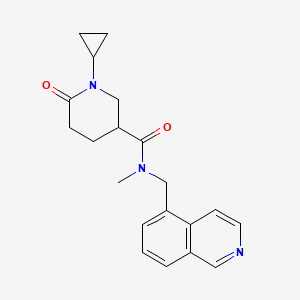![molecular formula C16H21NO5 B6032834 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders.
Mécanisme D'action
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a decrease in dopamine-mediated signaling, which is thought to contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the nucleus accumbens, a brain region implicated in reward and addiction. Additionally, 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine has been shown to increase the activity of the prefrontal cortex, a brain region involved in decision-making and impulse control.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine is its high selectivity for the dopamine D3 receptor. This allows for more specific targeting of this receptor, potentially reducing the risk of off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine. One area of interest is the potential use of this compound in the treatment of drug addiction, particularly cocaine addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine, as well as its potential therapeutic applications in other neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine involves several steps, including the reaction of 1,3-benzodioxole with 2-bromoacetic acid, followed by the reaction of the resulting product with 3-methoxypiperidine. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine has been extensively studied for its potential therapeutic applications. It has been shown to have a high selectivity for the dopamine D3 receptor, which is implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(3-methoxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-11(16(18)17-7-3-4-13(9-17)19-2)22-12-5-6-14-15(8-12)21-10-20-14/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHDMVQCBHCDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)OC)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6032778.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)


![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)
![2-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6032864.png)